molecular formula C18H20N2O4S B2950615 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol CAS No. 927027-60-9

2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

Cat. No. B2950615
CAS RN: 927027-60-9
M. Wt: 360.43
InChI Key: RUDSVRYYGLVRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a chemical compound that has gained significant attention from scientists due to its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol involves its ability to selectively inhibit PTP activity. Specifically, this compound binds to the active site of PTPs and blocks their ability to dephosphorylate target proteins. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol have been extensively studied. In vitro studies have shown that this compound can selectively inhibit PTP activity with high potency and specificity. In vivo studies have demonstrated that this compound can modulate cellular signaling pathways and have therapeutic effects in animal models of disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol in lab experiments include its high potency and specificity as a PTP inhibitor, as well as its potential therapeutic applications in the treatment of diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol. One area of focus could be on developing more potent and selective PTP inhibitors based on the structure of this compound. Another area of research could be on exploring the therapeutic potential of this compound in specific diseases, such as cancer, diabetes, and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential for clinical use.

Synthesis Methods

2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is synthesized using a multi-step reaction process. The first step involves the reaction of 4-methoxyphenol with p-toluenesulfonyl chloride in the presence of a base to form 4-methoxyphenyl p-toluenesulfonate. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base to form the final product, 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol.

Scientific Research Applications

2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol has several potential applications in scientific research. One of the most promising areas of research is its use as a selective inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in regulating cellular signaling pathways, and dysregulation of PTP activity has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders. By selectively inhibiting PTP activity, 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol may have therapeutic potential in the treatment of these diseases.

properties

IUPAC Name

2-methoxy-5-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-12-4-6-13(7-5-12)15-11-16(20(19-15)25(3,22)23)14-8-9-18(24-2)17(21)10-14/h4-10,16,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDSVRYYGLVRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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